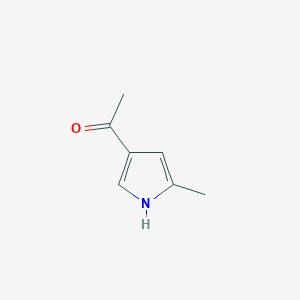

1-(5-methyl-1H-pyrrol-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-7(4-8-5)6(2)9/h3-4,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDXBSFUVVIDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Application of 1-(5-methyl-1H-pyrrol-3-yl)ethanone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Introduction: In the landscape of contemporary medicinal chemistry, the pyrrole scaffold stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization have rendered it a privileged structure in the design of novel pharmaceuticals. Within this esteemed class of compounds, 1-(5-methyl-1H-pyrrol-3-yl)ethanone (CAS Number: 6115-72-6 ) emerges as a key building block, offering a strategic entry point for the synthesis of complex molecular entities with significant biological potential. This technical guide provides a comprehensive overview of this versatile reagent, from its fundamental properties and synthesis to its applications as a pivotal intermediate in drug development.

Physicochemical Properties and Structural Elucidation

This compound is a stable organic compound that serves as a valuable synthon in organic and medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic endeavors.

| Property | Value | Source |

| CAS Number | 6115-72-6 | [1][2] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [2] |

| Boiling Point | 249.3±20.0 °C at 760 mmHg | [1] |

| InChI Key | UKDXBSFUVVIDFR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CN1)C(=O)C | [1] |

Strategic Synthesis: The Paal-Knorr Approach

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with the Paal-Knorr synthesis being a prominent and versatile method. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield the corresponding pyrrole.[3][4][5][6] For the synthesis of this compound, a logical retrosynthetic analysis points to a 1,4-dicarbonyl precursor that can be cyclized in the presence of an ammonia source.

A plausible synthetic route, based on the principles of the Paal-Knorr synthesis, is outlined below. The selection of starting materials is guided by the desired substitution pattern on the final pyrrole ring.

Hypothesized Synthesis Protocol:

Objective: To synthesize this compound via a Paal-Knorr condensation.

Reaction Scheme:

References

Physicochemical properties of 1-(5-methyl-1H-pyrrol-3-yl)ethanone

An In-depth Technical Guide to 1-(5-methyl-1H-pyrrol-3-yl)ethanone for Advanced Research

Foreword: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Molecules built around a pyrrole core exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] This guide focuses on a specific, valuable derivative: This compound . We will dissect its fundamental physicochemical characteristics, provide expert insight into its synthesis and characterization, and explore its potential as a strategic building block for novel therapeutic agents. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this compound's properties and applications.

Section 1: Core Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the bedrock of all subsequent experimental design, from synthesis and purification to formulation and biological screening. This compound, also known by its synonym 3-acetyl-5-methyl-1H-pyrrole, is a solid or liquid at room temperature. Its key computed and experimental properties are summarized below for rapid reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 6115-72-6 | Sigma-Aldrich |

| Molecular Formula | C₇H₉NO | PubChem[6] |

| Molecular Weight | 123.15 g/mol | PubChem[6] |

| Boiling Point | 249.3 ± 20.0 °C at 760 mmHg | BOC Sciences[] |

| Physical Form | Solid or liquid | Sigma-Aldrich |

| XLogP3 (Lipophilicity) | 0.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |

| Topological Polar Surface Area | 32.9 Ų | PubChem[6] |

| Canonical SMILES | CC1=CC(=CN1)C(=O)C | PubChem[6] |

| InChIKey | UKDXBSFUVVIDFR-UHFFFAOYSA-N | PubChem[6] |

Section 2: Synthesis Protocol and Mechanistic Insights

A reliable and well-understood synthetic route is critical for obtaining high-purity material for research. While several methods exist for pyrrole synthesis, a highly effective and common approach for preparing 3-acylpyrroles is the Friedel-Crafts acylation of a corresponding pyrrole precursor.

Expert Rationale for Method Selection

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions like Friedel-Crafts acylation. We propose the acylation of 2-methylpyrrole as the most direct and logical pathway. The choice of an acetylating agent, such as acetic anhydride, and the reaction conditions are crucial for controlling the reaction's regioselectivity and yield. The methyl group at the C2 position directs the incoming electrophile (the acetyl group) primarily to the C4 or C3 position, and with careful control of conditions, C3 acylation can be favored. This method is robust, scalable, and relies on readily available starting materials.

Step-by-Step Experimental Protocol: Friedel-Crafts Acylation

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylpyrrole (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Inert Atmosphere: Purge the system with dry nitrogen gas and maintain a positive nitrogen pressure throughout the reaction. Cool the mixture to 0 °C using an ice bath.

-

Catalyst Introduction (Optional but Recommended): For enhanced reactivity and selectivity, a mild Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) can be added cautiously at 0 °C.

-

Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Visualization

References

An In-depth Technical Guide to the Structure Elucidation of 1-(5-methyl-1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural characterization of heterocyclic compounds is a critical pillar in the fields of medicinal chemistry and materials science. Among these, substituted pyrroles represent a core scaffold in a multitude of pharmaceuticals and functional materials.[1] This guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the unambiguous structure elucidation of 1-(5-methyl-1H-pyrrol-3-yl)ethanone. By integrating foundational principles with advanced analytical techniques, this document serves as a practical resource for researchers. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not just the procedural steps but the underlying scientific rationale for each experimental choice.

Introduction: The Significance of Pyrrole Scaffolds

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products, including heme, chlorophyll, and various alkaloids.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of substituents, such as a methyl group at the 5-position and an acetyl group at the 3-position, as in the case of this compound, significantly modulates the electronic and steric profile of the parent ring. This, in turn, influences its biological activity and material properties. Accurate structural confirmation is, therefore, a non-negotiable prerequisite for any further investigation or application.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into advanced spectroscopic methods, the molecular formula of the target compound, this compound, is C7H9NO.[][3] This is the first piece of the structural puzzle.

The Degree of Unsaturation (DoU) is a crucial calculation derived from the molecular formula that provides insight into the number of rings and/or multiple bonds within a molecule.

The formula for calculating the DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms

-

N = number of nitrogen atoms

For C7H9NO: DoU = 7 + 1 - (9/2) - (0/2) + (1/2) = 8 - 4.5 + 0.5 = 4

A Degree of Unsaturation of 4 is consistent with the proposed structure, which contains an aromatic pyrrole ring (contributing to the unsaturation) and a carbonyl group (C=O).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Key Principles for Interpreting the ¹H NMR of Substituted Pyrroles:

-

Chemical Shifts (δ): The position of a proton signal on the spectrum is influenced by the electron density around it. Electron-withdrawing groups (like the acetyl group) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1] Conversely, electron-donating groups (like the methyl group) shield protons, causing an upfield shift.[1]

-

Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes splitting of NMR signals. The magnitude of the coupling constant (J-value) provides information about the dihedral angle and connectivity between the coupled protons.

-

Integration: The area under each signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum of this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| NH | ~8.0-9.0 | Broad Singlet | 1H | The NH proton of the pyrrole ring is typically broad and downfield.[4] |

| H-4 | ~6.5-7.0 | Doublet of Doublets (dd) or Triplet (t) | 1H | This proton is on the pyrrole ring and adjacent to the acetyl group, leading to deshielding. It will be coupled to the H-2 proton and potentially the NH proton. |

| H-2 | ~6.0-6.5 | Doublet of Doublets (dd) or Triplet (t) | 1H | This proton is also on the pyrrole ring and will be coupled to the H-4 proton and potentially the NH proton. |

| CH₃ (acetyl) | ~2.3-2.5 | Singlet | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |

| CH₃ (ring) | ~2.1-2.3 | Singlet | 3H | The methyl protons attached to the pyrrole ring are in a relatively shielded environment. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the instrument to achieve a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the coupling patterns to establish proton connectivity.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Key Principles for Interpreting the ¹³C NMR of Substituted Pyrroles:

-

Chemical Shifts (δ): The chemical shifts of carbon atoms are highly sensitive to their electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Aromatic and olefinic carbons appear in the mid-range, while aliphatic carbons are the most shielded and appear upfield.[5]

-

Substituent Effects: Electron-withdrawing groups deshield adjacent carbons, while electron-donating groups shield them.[1] These effects can be predicted using additive substituent chemical shift (SCS) parameters.[6]

Predicted ¹³C NMR Spectrum of this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (acetyl) | ~195-205 | The carbonyl carbon is highly deshielded. |

| C-5 (ring) | ~130-140 | This carbon is attached to the methyl group and is part of the aromatic ring. |

| C-3 (ring) | ~125-135 | This carbon is attached to the acetyl group. |

| C-2 (ring) | ~115-125 | This is an α-carbon of the pyrrole ring. |

| C-4 (ring) | ~110-120 | This is a β-carbon of the pyrrole ring. |

| CH₃ (acetyl) | ~25-35 | The methyl carbon of the acetyl group. |

| CH₃ (ring) | ~10-15 | The methyl carbon attached to the pyrrole ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, due to the low natural abundance of ¹³C.[1]

-

Instrument Setup:

-

Use a broadband probe to observe the wide range of ¹³C chemical shifts.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Acquisition: Acquire the ¹³C NMR spectrum. A longer acquisition time is usually required compared to ¹H NMR.

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[7]

Key Principles for Mass Spectrometry of Pyrrole Derivatives:

-

Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques suitable for many organic molecules, often yielding a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can induce more extensive fragmentation, providing valuable structural clues.

-

Fragmentation: The fragmentation pattern is a unique fingerprint of a molecule. The bonds that break are typically the weakest ones, and the resulting fragments provide information about the different functional groups and their connectivity.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of C7H9NO is 123.15 g/mol .[3] Therefore, a peak at m/z 123 (for M⁺) or 124 (for [M+H]⁺) is expected.

-

Key Fragments:

-

Loss of a methyl group (-CH₃): A peak at m/z 108, corresponding to the loss of the acetyl methyl group, is likely.

-

Loss of the acetyl group (-COCH₃): A peak at m/z 80 would indicate the cleavage of the bond between the pyrrole ring and the acetyl group.

-

McLafferty Rearrangement: While less common for aromatic ketones, if it were to occur, it would result in a characteristic fragmentation pattern.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[8]

-

Ionization: Select an appropriate ionization method (e.g., ESI in positive ion mode).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition.

-

Analyze the fragmentation pattern to confirm the connectivity of the molecule.

-

Logical Flow for MS Data Interpretation

Caption: Logical flow for interpreting mass spectrometry data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Key Vibrational Frequencies for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H (pyrrole) | ~3400-3200 | Stretching |

| C-H (aromatic) | ~3100-3000 | Stretching |

| C-H (aliphatic) | ~3000-2850 | Stretching |

| C=O (ketone) | ~1680-1660 | Stretching |

| C=C (aromatic) | ~1600-1450 | Stretching |

| C-N | ~1350-1250 | Stretching |

The presence of a strong absorption band around 1670 cm⁻¹ would be indicative of the conjugated ketone. The N-H stretch of the pyrrole ring is also a key diagnostic peak.[9][10]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Verification

While spectroscopic analysis provides strong evidence for the structure, chemical synthesis from known starting materials offers the ultimate confirmation. A plausible synthetic route to this compound can further validate the proposed structure. The characterization data of the synthesized compound should match that of the compound under investigation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structure elucidation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. No single method provides all the answers, but when used in concert, NMR, MS, and IR spectroscopy create a detailed and self-validating picture of the molecular architecture. This guide has outlined the key principles, experimental protocols, and data interpretation strategies that form the foundation of modern organic structure analysis. For researchers in drug development and materials science, a thorough understanding of these techniques is paramount for advancing their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 3. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 7. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

Chemical Identity and Physical Properties

Prior to delving into the spectral analysis, it is essential to establish the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(5-methyl-1H-pyrrol-3-yl)ethanone | --INVALID-LINK-- |

| CAS Number | 6115-72-6 | --INVALID-LINK-- |

| Boiling Point | 249.3±20.0 °C at 760 mmHg | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar pyrrole derivatives and established substituent effects.[1]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N-H |

| ~7.2 | s | 1H | H-2 |

| ~6.5 | s | 1H | H-4 |

| ~2.4 | s | 3H | -C(=O)CH₃ |

| ~2.3 | s | 3H | 5-CH₃ |

Causality behind Predictions: The broad singlet for the N-H proton is characteristic of pyrroles and is subject to concentration and solvent effects. The protons on the pyrrole ring (H-2 and H-4) are expected to be singlets due to the substitution pattern. The acetyl and methyl protons will also appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~135 | C-5 |

| ~130 | C-3 |

| ~125 | C-2 |

| ~110 | C-4 |

| ~28 | -C(=O)CH₃ |

| ~13 | 5-CH₃ |

Causality behind Predictions: The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The chemical shifts of the pyrrole ring carbons are influenced by the electron-donating methyl group and the electron-withdrawing acetyl group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Pyrrole N-H |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H |

| ~1650 | C=O Stretch | Ketone |

| ~1550 | C=C Stretch | Pyrrole Ring |

Causality behind Predictions: The N-H stretching vibration in pyrroles typically appears as a broad band around 3300 cm⁻¹.[1] The strong absorption around 1650 cm⁻¹ is a clear indicator of the carbonyl group of the ketone.[1] The other bands correspond to the C-H and C=C stretching vibrations of the pyrrole ring and the methyl groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 80 | [M - CH₃CO]⁺ |

Causality behind Predictions: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (123 g/mol ). Common fragmentation pathways for acylpyrroles include the loss of the methyl group from the acetyl moiety (resulting in a peak at m/z 108) and the loss of the entire acetyl group (resulting in a peak at m/z 80).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Detect the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

References

An In-depth Technical Guide to 1-(5-methyl-1H-pyrrol-3-yl)ethanone: Physicochemical Properties, Synthesis, Characterization, and Potential in Drug Discovery

This guide provides a comprehensive technical overview of 1-(5-methyl-1H-pyrrol-3-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, synthesis, and prospective applications.

Introduction to the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Derivatives of pyrrole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a structurally intriguing derivative, and understanding its characteristics is paramount for exploring its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem |

| Molecular Weight | 123.15 g/mol | PubChem |

| Appearance | Predicted to be a solid or liquid | - |

| Boiling Point | 249.3±20.0 °C at 760 mmHg | - |

| LogP | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Characterization

The synthesis of substituted pyrroles is a well-established field in organic chemistry. The Paal-Knorr synthesis is a classic and versatile method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

Proposed Synthetic Pathway: Paal-Knorr Synthesis

A plausible and efficient route for the synthesis of this compound involves the reaction of a 1,4-dicarbonyl precursor with an ammonia source. The selection of the appropriate starting materials is critical for the success of this synthesis.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

3-acetyl-5-hexene-2-one (or a suitable 1,4-dicarbonyl precursor)

-

Ammonium acetate or ammonia in a suitable solvent

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor in ethanol.

-

Addition of Reagents: Add an excess of ammonium acetate to the solution, followed by a catalytic amount of glacial acetic acid. The causality behind using an excess of the amine source is to drive the equilibrium towards the formation of the pyrrole ring.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine solution. The washing steps are crucial to remove any remaining inorganic salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the acetyl protons, and the protons on the pyrrole ring. The chemical shifts and coupling patterns will be indicative of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the acetyl group, the methyl carbons, and the carbons of the pyrrole ring.[1][2]

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibration of the pyrrole ring.

-

C=O stretching vibration of the ketone.

-

C-H stretching and bending vibrations of the methyl and pyrrole ring protons.[1][3]

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 123.15.

Potential Applications in Drug Discovery

The pyrrole nucleus is a cornerstone in the development of new therapeutic agents. The diverse biological activities exhibited by pyrrole derivatives underscore the potential of this compound as a scaffold for drug discovery.

Antibacterial and Antifungal Activity

Numerous studies have reported the potent antibacterial and antifungal activities of pyrrole-containing compounds.[4][5] These compounds often exert their effects by targeting essential microbial enzymes or disrupting cell membrane integrity. The structural features of this compound, including the presence of a methyl group and an acetyl group, could contribute to its antimicrobial profile. For instance, a series of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone analogs have been synthesized and shown to possess antibacterial activity.[6]

Anticancer Activity

The pyrrole scaffold is present in several anticancer drugs and experimental agents.[7][8][9] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression. For example, certain pyrrole-based chalcones have demonstrated notable anticancer activity against various cancer cell lines.[9] The potential of this compound as an anticancer agent warrants further investigation, potentially through derivatization to enhance its potency and selectivity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrrole derivatives have been investigated for their anti-inflammatory properties, often acting as inhibitors of pro-inflammatory enzymes or cytokines.[10][11][12] The structural similarity of this compound to known anti-inflammatory pyrrole compounds suggests that it could serve as a starting point for the development of novel anti-inflammatory drugs.

Logical Relationship of Pyrrole Scaffold to Biological Activity

References

- 1. acgpubs.org [acgpubs.org]

- 2. orgchemres.org [orgchemres.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 12. Synthesis and antiinflammatory activity of 1,5-diarylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 1-(5-methyl-1H-pyrrol-3-yl)ethanone: A Technical Guide for Drug Discovery

An In-depth Exploration of a Promising Pyrrole Scaffold for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide delves into the potential biological activities of a specific pyrrole derivative, 1-(5-methyl-1H-pyrrol-3-yl)ethanone. While direct experimental data for this compound is limited, this guide will provide a comprehensive overview of the anticipated biological effects based on the well-established activities of structurally similar pyrrole-containing molecules. By examining analogous compounds, we can infer the potential for antimicrobial, anticancer, and anti-inflammatory properties, and provide detailed, field-proven methodologies for their evaluation.

Chemical Identity and Properties

This compound is a five-membered heterocyclic compound.[4] Its structure, featuring a methyl group and an ethanone substituent on the pyrrole ring, provides a unique electronic and steric profile that may contribute to its biological interactions.

Chemical Structure:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₇H₉NO[4][]

-

Molecular Weight: 123.15 g/mol [4]

-

CAS Number: 6115-72-6[4][]

The presence of the ketone group and the N-H group in the pyrrole ring allows for hydrogen bonding, which can be crucial for interactions with biological targets. The methyl group can influence the compound's lipophilicity and steric interactions within binding pockets of enzymes or receptors.

Anticipated Biological Activity: A Landscape of Therapeutic Potential

The pyrrole nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[6][7][8] Based on this extensive body of research, this compound is a promising candidate for investigation in these therapeutic areas.

Antimicrobial Activity

Pyrrole derivatives have a long history as potent antimicrobial agents.[6][7][8] The natural product Pyrrolnitrin, for instance, is a powerful antifungal agent.[9] The biological activity of these compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.[9]

Potential Mechanism of Action: The antimicrobial action of pyrrole compounds can be multifaceted. The planar pyrrole ring can intercalate into bacterial DNA, while the overall lipophilicity of the molecule can facilitate its passage through the microbial cell wall. The ethanone moiety might also play a role in interacting with specific microbial enzymes. For example, some pyrrole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme.[10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

| Microorganism | MIC (µg/mL) of Analogous Pyrrole Compounds | Reference |

| Staphylococcus aureus | 0.008 | [11] |

| Escherichia coli | 1 | [11] |

| Mycobacterium tuberculosis | 0.03 | [11] |

Note: The above data is for illustrative purposes based on highly active pyrrole derivatives and does not represent actual data for this compound.

Anticancer Activity

Numerous pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]

Potential Mechanism of Action: Structurally related pyrrole compounds have been shown to inhibit protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer.[2] Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis, is another reported mechanism for some pyrrole-containing anticancer agents.[3] The ethanone moiety could potentially interact with the active sites of these kinases or other cellular targets.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][14]

Materials:

-

Cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer)[15]

-

Test compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation:

| Cancer Cell Line | IC50 (µM) of Analogous Pyrrole Compounds | Reference |

| A549 (Lung) | 19.94 ± 1.23 (µg/ml) | [15] |

| HeLa (Cervical) | 16.73 ± 1.78 (µg/ml) | [15] |

| HT29 (Colon) | 654.31 | [16] |

Note: The above data is for illustrative purposes based on bioactive pyrrole derivatives and does not represent actual data for this compound.

Visualization of Experimental Workflow:

Caption: Workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity

Pyrrole-containing compounds have been investigated for their anti-inflammatory properties, with some derivatives showing potent activity in preclinical models.[17][18][19] The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating the production of inflammatory cytokines.

Potential Mechanism of Action: The structural similarities of some pyrrole derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) suggest that they may inhibit COX enzymes, thereby reducing the production of prostaglandins involved in the inflammatory cascade.[18] Additionally, some pyrrole compounds have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of a compound.[1][20][21][22][23]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compound

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Reference drug (e.g., Indomethacin or Diclofenac)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: vehicle control, positive control (reference drug), and test groups receiving different doses of the compound.

-

Compound Administration: Administer the test compound and reference drug orally or intraperitoneally one hour before inducing inflammation.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference |

| Vehicle Control | - | 0 | [18] |

| Diclofenac | 25 | Significant Reduction | [18] |

| Compound 3f (analog) | 20 | Significant Reduction | [18] |

| Compound 3f (analog) | 40 | Significant Reduction | [18] |

Note: The above data is for an analogous pyrrole derivative and serves as an example.[18] Actual results for this compound would require experimental validation.

Visualization of Signaling Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H9NO | CID 21358904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and molecular modeling studies of anti-inflammatory active 1H-pyrrolizine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. inotiv.com [inotiv.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

Discovery and Isolation of Novel Pyrrole Compounds: A Modern Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product science.[1][2] Its unique electronic and structural properties make it a "privileged scaffold," frequently found in a vast array of life-saving drugs and biologically active molecules.[3][4] Pyrrole-containing compounds are integral to medications across diverse therapeutic areas, including anti-inflammatory agents, anticancer drugs, antibiotics, and antivirals.[5][6] The pyrrole moiety often plays a crucial role in a molecule's ability to interact with biological targets like enzymes and receptors.[3]

This guide provides a comprehensive overview of the modern strategies and core methodologies employed in the discovery, isolation, and structural elucidation of novel pyrrole compounds, moving from initial screening to definitive characterization.

Part 1: Strategies for Discovery

The quest for novel pyrrole compounds follows two primary paths: exploring the vast chemical diversity of nature and the targeted construction of new molecules through synthesis.

Bioassay-Guided Isolation from Natural Sources

Nature is a master chemist, producing an incredible diversity of complex molecules. Bioassay-guided isolation is a systematic methodology to pinpoint and extract specific bioactive compounds from natural sources like plants, fungi, and marine organisms.[7] The core principle is to use a specific biological assay—such as an antimicrobial, anticancer, or enzyme inhibition test—as a compass to navigate the complex chemical mixture of a crude extract.[8]

The process begins with a crude extract that shows promising activity. This extract is then subjected to a series of separations, creating fractions with reduced complexity. Each fraction is tested in the bioassay, and only the "active" fractions are selected for further purification.[9] This iterative process of separation and testing continues until a pure, bioactive compound is isolated.[8]

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioassay guided isolation: Significance and symbolism [wisdomlib.org]

- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(5-methyl-1H-pyrrol-3-yl)ethanone

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological properties of 1-(5-methyl-1H-pyrrol-3-yl)ethanone have not been exhaustively investigated. All procedures should be conducted within a controlled laboratory environment by qualified personnel who have performed a thorough, application-specific risk assessment. This guide synthesizes available data for the subject compound and structurally related molecules to provide a framework for safe handling.

Section 1: Introduction and Scientific Context

This compound, a substituted pyrrole, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole nucleus is a common scaffold in numerous biologically active molecules, both natural and synthetic.[1] The acetyl group at the 3-position and the methyl group at the 5-position influence the molecule's electronic properties and steric hindrance, making it a versatile intermediate in organic synthesis.[2][3] Understanding the safety and handling of such building blocks is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound.

Section 2: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 6115-72-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| Appearance | Solid or liquid | Sigma-Aldrich |

| Boiling Point | 249.3±20.0 °C at 760 mmHg | BOC Sciences |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |

Section 3: Hazard Identification and Toxicological Profile

Based on available data, this compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these hazards.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Angene Chemical, Sigma-Aldrich

Toxicological Summary

Hazard Identification Workflow

Caption: GHS Hazard Identification Summary.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling, incorporating engineering controls, administrative controls, and appropriate PPE, is essential to mitigate the risks associated with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are required. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of after handling the compound. Proper glove removal technique is crucial to avoid skin contact.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: For operations where inhalation of dust or aerosols cannot be fully controlled by engineering measures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Avoid all personal contact, including inhalation.

-

Wash hands thoroughly after handling and before breaks or leaving the laboratory.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.

General Laboratory Handling Workflow

Caption: Step-by-step safe handling workflow.

Section 5: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 2-8 °C (refrigerator).

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6] Pyrrole and its derivatives can be sensitive to air, light, and moisture.[7] While the stability of this specific compound is not fully documented, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure, especially for long-term storage.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Section 6: Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Leak Procedures

-

Minor Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Prevent further leakage or spillage if it is safe to do so.

-

Notify your institution's environmental health and safety department.

-

Do not allow the material to enter drains or waterways.

-

Section 7: Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.

References

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

A Technical Guide to the Solubility of 1-(5-methyl-1H-pyrrol-3-yl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-methyl-1H-pyrrol-3-yl)ethanone, a key heterocyclic compound with potential applications in pharmaceutical research and development. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive analysis based on its physicochemical properties and data from structurally similar compounds, and a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound to facilitate its use in various experimental and developmental workflows.

Introduction: The Significance of Solubility in Drug Discovery

This compound belongs to the pyrrole class of heterocyclic compounds, which are integral structural motifs in numerous biologically active molecules and approved pharmaceuticals. The solubility of a compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is paramount for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and modification reactions.

-

Formulation Development: Designing suitable delivery systems for preclinical and clinical studies.

-

Analytical Chemistry: Developing accurate and robust analytical methods for quantification and characterization.

-

Preclinical and Clinical Testing: Ensuring consistent and reproducible dosing for in vitro and in vivo studies.

This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their scientific endeavors.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem[1] |

| Molecular Weight | 123.15 g/mol | PubChem[1] |

| Appearance | Solid or liquid | Sigma-Aldrich |

| XLogP3 | 0.8 | PubChem[1] |

| Boiling Point (Predicted) | 249.3 ± 20.0 °C at 760 mmHg | BOC Sciences[] |

The XLogP3 value of 0.8 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[1] This indicates that it is likely to exhibit solubility in a range of polar and non-polar organic solvents.

Predicted Solubility in Common Organic Solvents

In the absence of direct experimental data, we can infer the solubility of this compound by examining a closely related analog, 2-acetylpyrrole. 2-Acetylpyrrole is reported to be soluble in water, ether, and ethanol, and highly soluble in dimethyl sulfoxide (DMSO).[3][4] Given the structural similarities, a similar solubility pattern can be anticipated for this compound.

The "like dissolves like" principle is a cornerstone of solubility prediction.[1] This principle suggests that substances with similar polarities are more likely to be soluble in each other. The polarity of this compound arises from the nitrogen atom in the pyrrole ring and the carbonyl group of the ethanone substituent, which can participate in hydrogen bonding.

Based on these principles, the predicted solubility of this compound in a range of organic solvents is summarized below:

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of strong dipole-dipole interactions. |

| Ethanol | High | Polar, protic solvent capable of hydrogen bonding with the carbonyl and N-H groups. |

| Methanol | High | Similar to ethanol, a polar, protic solvent. |

| Acetone | Moderate to High | Polar, aprotic solvent; can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Moderate | Moderately polar solvent. |

| Acetonitrile | Moderate | Polar, aprotic solvent. |

| Dichloromethane (DCM) | Moderate | Moderately polar solvent. |

| Diethyl Ether | Moderate | Weakly polar solvent. |

| Toluene | Low to Moderate | Non-polar aromatic solvent; some interaction possible with the pyrrole ring. |

| Hexane | Low | Non-polar aliphatic solvent. |

| Water | Low to Moderate | The presence of polar groups may afford some water solubility, but the hydrocarbon portion of the molecule will limit it. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[5] The following protocol is adapted from established methodologies for determining the solubility of pyrrole derivatives.[5]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum oven

Experimental Workflow Diagram

Caption: Gravimetric Method for Solubility Determination.

Detailed Protocol

-

Preparation:

-

Accurately weigh a glass vial.

-

Add a known mass of the selected organic solvent to the vial.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled water bath or heating block set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a suitable temperature until a constant weight of the solid residue is achieved.

-

Weigh the vial with the dry solid residue.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the vial with the residue minus the initial weight of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Calculate the solubility, which can be expressed in various units such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

-

Thermodynamic Considerations of the Dissolution Process

The solubility of a compound is temperature-dependent. By determining the solubility at different temperatures, key thermodynamic parameters of the dissolution process, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution, can be calculated using the van't Hoff equation.[5] This information provides deeper insights into the intermolecular forces governing the dissolution process. A positive enthalpy of solution indicates an endothermic process where solubility increases with temperature, while a negative enthalpy suggests an exothermic process where solubility decreases with increasing temperature.

Conclusion

References

Methodological & Application

Synthesis of 1-(5-methyl-1H-pyrrol-3-yl)ethanone: A Detailed Guide for Researchers

Introduction

1-(5-methyl-1H-pyrrol-3-yl)ethanone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a variety of biologically active compounds and functional materials. Its substituted pyrrole core is a prevalent motif in medicinal chemistry, and the presence of the acetyl group at the 3-position provides a versatile handle for further chemical modifications. This application note provides detailed protocols and theoretical background for two distinct and reliable synthetic routes to this target molecule, designed for researchers and professionals in drug development and organic synthesis. The presented methodologies, the Paal-Knorr synthesis and the Friedel-Crafts acylation, have been selected for their efficiency and adaptability.

Synthetic Strategy Overview

Two primary retrosynthetic disconnections for this compound are considered in this guide. The first approach is the classical Paal-Knorr pyrrole synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and an amine source. The second strategy involves the direct functionalization of a pre-existing 2-methylpyrrole ring via a Friedel-Crafts acylation reaction. A third, alternative route utilizing a Grignard reaction on a pyrrole-3-carbonitrile is also briefly discussed. Each method offers distinct advantages and challenges, which will be elaborated upon in the respective sections.

Route 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This reaction proceeds via a condensation mechanism, typically under neutral or mildly acidic conditions, to form the aromatic pyrrole ring in good to excellent yields.[3]

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to afford the stable aromatic pyrrole.[4] The ring-closing step is often the rate-determining step of the reaction.

Experimental Protocol: Paal-Knorr Synthesis

Step 1: Synthesis of 3,4-Dimethylhexane-2,5-dione

The necessary starting material for the Paal-Knorr synthesis of the target molecule is 3,4-dimethylhexane-2,5-dione. This can be prepared from butanone.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Butanone | 72.11 | 14.42 g | 0.2 |

| Di-tert-butyl peroxide | 146.23 | 1.46 g | 0.01 |

Procedure:

-

To a stirred solution of butanone (0.2 mol), add di-tert-butyl peroxide (0.01 mol).

-

Heat the reaction mixture at 130°C for 24 hours in a sealed tube.

-

After cooling to room temperature, the mixture is distilled under reduced pressure to give 3,4-dimethylhexane-2,5-dione.

Step 2: Synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3,4-Dimethylhexane-2,5-dione | 142.19 | 14.22 g | 0.1 |

| Ammonium acetate | 77.08 | 7.71 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

A mixture of 3,4-dimethylhexane-2,5-dione (0.1 mol) and ammonium acetate (0.1 mol) in glacial acetic acid (50 mL) is refluxed for 1 hour.

-

The reaction mixture is cooled to room temperature and poured into water (200 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Note: The protocol described synthesizes a dimethylated analog. To obtain the target this compound via this route, the required starting material would be 3-methylhexane-2,5-dione.

Visualization of Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis of the target pyrrole.

Route 2: Friedel-Crafts Acylation of 2-Methylpyrrole

Friedel-Crafts acylation is a powerful method for the introduction of an acyl group onto an aromatic ring. For electron-rich heterocycles like pyrrole, this reaction can proceed under relatively mild conditions. The regioselectivity of the acylation is a crucial aspect, with substitution generally favoring the 2-position.[5] However, by employing appropriate N-protecting groups or specific Lewis acids, acylation can be directed to the 3-position.[6]

Reaction Mechanism

The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7] This acylium ion is then attacked by the electron-rich pyrrole ring in an electrophilic aromatic substitution reaction. A resonance-stabilized intermediate is formed, which then loses a proton to restore aromaticity and yield the acylated pyrrole. The choice of Lewis acid can significantly influence the reaction rate and regioselectivity.[6]

Experimental Protocol: Friedel-Crafts Acylation

Step 1: Synthesis of 2-Methyl-1H-pyrrole

A common method for the synthesis of 2-methyl-1H-pyrrole is from the reaction of ethyl acetoacetate, chloroacetone, and ammonia.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| Ethyl acetoacetate | 130.14 |

| Chloroacetone | 92.52 |

| Aqueous Ammonia (25%) | 35.05 |

Procedure: A detailed procedure for the Hantzsch pyrrole synthesis can be adapted for this step.

Step 2: Acylation of 2-Methyl-1H-pyrrole

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Methyl-1H-pyrrole | 81.12 | 8.11 g | 0.1 |

| Acetic Anhydride | 102.09 | 12.25 g | 0.12 |

| Tin(IV) chloride (SnCl₄) | 260.52 | 2.61 g | 0.01 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a solution of 2-methyl-1H-pyrrole (0.1 mol) in dry dichloromethane (100 mL) under a nitrogen atmosphere at 0°C, add tin(IV) chloride (0.01 mol) dropwise.

-

After stirring for 15 minutes, add acetic anhydride (0.12 mol) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

The reaction is quenched by the slow addition of water (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford a mixture of this compound and 1-(2-methyl-1H-pyrrol-5-yl)ethanone. The desired 3-acyl isomer is typically the major product under these conditions.

Visualization of Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 2-methylpyrrole.

Alternative Route: Grignard Reaction with a Pyrrole-3-carbonitrile

A third synthetic approach involves the reaction of a Grignard reagent with a pyrrole-3-carbonitrile intermediate. This method offers an alternative disconnection for the formation of the acetyl group.

Reaction Mechanism

Grignard reagents add to the electrophilic carbon of a nitrile to form an intermediate imine anion.[8] Subsequent hydrolysis of this imine, typically with aqueous acid, yields the corresponding ketone.[9][10] This two-step, one-pot procedure is a reliable method for ketone synthesis.

Synthetic Outline

-

Synthesis of 5-methyl-1H-pyrrole-3-carbonitrile: This intermediate can be synthesized from appropriate starting materials, for example, via a multi-step sequence starting from a suitably substituted precursor.

-

Grignard Reaction: The pyrrole-3-carbonitrile is then reacted with methylmagnesium bromide (CH₃MgBr) in an ethereal solvent.

-

Hydrolysis: The resulting imine intermediate is hydrolyzed with aqueous acid to yield the final product, this compound.

Visualization of Grignard Route

Caption: Grignard reaction route to the target ketone.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |